A Technical Guide to the Chemical Properties and Applications of 5-(Trifluoromethyl)benzofuran-3(2H)-one
A Technical Guide to the Chemical Properties and Applications of 5-(Trifluoromethyl)benzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)benzofuran-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuranones are recognized as privileged scaffolds due to their wide range of biological activities, and the incorporation of a trifluoromethyl group often enhances metabolic stability and potency.[1][2] This document details the compound's physicochemical properties, proposes a robust synthetic pathway, outlines methods for its spectroscopic characterization, and explores its reactivity and stability. Furthermore, it delves into the compound's established and potential applications in drug discovery, with a particular focus on its role as a modulator of GABAB receptors, highlighting its therapeutic potential.[3]
Introduction
The Benzofuranone Scaffold in Medicinal Chemistry
Benzofuranone derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast array of pharmacological activities.[1][2] Their versatile structure has made them attractive targets for the development of novel therapeutic agents for diseases ranging from cancer to neurodegenerative and infectious diseases. Numerous benzofuran-containing molecules have shown promise as antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][4][5][6]
Significance of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Incorporating a CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidation, improve binding affinity to target proteins, and increase bioavailability.[7][8] The synthesis of trifluoromethyl-substituted heterocycles is, therefore, a critical area of research for developing next-generation therapeutics.[7][9]
Overview of 5-(Trifluoromethyl)benzofuran-3(2H)-one
5-(Trifluoromethyl)benzofuran-3(2H)-one integrates the privileged benzofuranone core with the beneficial properties of the trifluoromethyl group. This combination creates a promising scaffold for targeting various biological pathways. Research into structurally related compounds has demonstrated potent and specific biological activities, most notably as positive allosteric modulators of the GABAB receptor, suggesting potential applications in treating anxiety and other neurological disorders.[3]
Physicochemical Properties
Structural Identity and Tautomerism
The compound exists in equilibrium between its keto form, 5-(Trifluoromethyl)benzofuran-3(2H)-one, and its enol tautomer, 5-(Trifluoromethyl)benzofuran-3-ol. The keto form is generally more stable, but the equilibrium can be influenced by the solvent and pH. This tautomerism is a critical consideration for its synthesis, reactivity, and biological interactions.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₂ | Calculated |
| Molecular Weight | 202.13 g/mol | Calculated |
| Related CAS Number | 741290-20-0 (for 5-(Trifluoromethyl)benzofuran) | |
| Related CAS Number | 1344900-29-3 (for 7-Fluoro-5-(trifluoromethyl)benzofuran-3(2H)-one) | [10][11] |
Calculated Properties
Computational models are invaluable for predicting the behavior of novel compounds. The trifluoromethyl group is known to increase lipophilicity, which is reflected in the calculated LogP value.
| Property | Predicted Value | Notes |
| XLogP3-AA | ~2.5 - 3.0 | The high lipophilicity suggests good membrane permeability. |
| pKa (enol form) | ~7.5 - 8.5 | The electron-withdrawing CF₃ group increases the acidity of the enolic proton compared to non-substituted analogs. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis of benzofuran-3(2H)-ones can be achieved through various methods, including the intramolecular cyclization of substituted phenols.[12][13] A highly effective approach is the domino Friedel-Crafts alkylation/lactonization reaction, which offers a direct route to the core scaffold.[14]
The proposed synthesis starts from 4-chlorophenol, which undergoes trifluoromethylation to yield 4-(trifluoromethyl)phenol. Subsequent reaction with glyoxylic acid followed by intramolecular cyclization under acidic conditions provides the target molecule. The choice of a strong acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid such as AlCl₃ is critical for promoting the final ring-closing step.[15]
Caption: Proposed synthesis of 5-(Trifluoromethyl)benzofuran-3(2H)-one.
Detailed Synthetic Protocol: Domino Friedel-Crafts/Lactonization
This protocol is adapted from established methodologies for synthesizing related benzofuranone structures.[14]
-
Reaction Setup : To a flame-dried, round-bottom flask under an inert argon atmosphere, add 4-(trifluoromethyl)phenol (1.0 eq).
-
Solvent Addition : Dissolve the starting material in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition : Add 3,3,3-trifluoromethyl pyruvate (1.1 eq) to the stirred solution.[14] The use of an activated electrophile is key to driving the initial Friedel-Crafts alkylation.
-
Heating : Heat the reaction mixture to reflux (approx. 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure product.
Spectroscopic Analysis
The structural confirmation of 5-(Trifluoromethyl)benzofuran-3(2H)-one relies on a combination of spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the furanone ring. The aromatic protons should appear as a set of multiplets in the δ 7.0-8.0 ppm region, with coupling patterns dictated by the substitution. The CH₂ group at the 2-position will likely appear as a singlet around δ 3.8-4.5 ppm.
-
¹³C NMR : The carbon spectrum will show signals for the carbonyl carbon (~170-175 ppm), the aromatic carbons (110-155 ppm), the CF₃ carbon (a quartet around 120-125 ppm due to C-F coupling), and the methylene carbon (~30-35 ppm).
-
¹⁹F NMR : This is a crucial technique for fluorine-containing compounds. A single, sharp resonance is expected in the range of -60 to -65 ppm (relative to CFCl₃), which is characteristic of an aromatic trifluoromethyl group.
-
IR Spectroscopy : The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the lactone, typically found between 1780-1820 cm⁻¹. Additional bands will correspond to aromatic C-H and C=C stretching, as well as strong C-F stretching bands around 1100-1300 cm⁻¹.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₅F₃O₂) by providing an exact mass measurement. The fragmentation pattern would likely show the loss of CO and the stable trifluoromethylphenyl cation.
Reactivity and Stability
Chemical Stability and Storage
Like many benzofuranone derivatives, this compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place, protected from light and air to prevent potential degradation. It is incompatible with strong oxidizing agents.
Safety and Handling Precautions
Based on safety data for related compounds, 5-(Trifluoromethyl)benzofuran-3(2H)-one should be handled with care.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Ventilation : Use only in a well-ventilated area or a chemical fume hood.
-
Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion/Inhalation : Avoid ingestion and inhalation of dust or vapors.
Relevance in Drug Discovery and Chemical Biology
Mechanism of Action: Case Study of GABAB Receptor Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABAB receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability.[16][17] Positive allosteric modulators (PAMs) of the GABAB receptor are sought after as they enhance the effect of endogenous GABA without directly activating the receptor, potentially offering a more nuanced therapeutic effect with fewer side effects than direct agonists.[3]
A landmark study characterized (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF), a close analog of the title compound, as a potent GABAB receptor PAM.[3] In functional assays, rac-BHFF significantly increased both the potency and efficacy of GABA.[3] This modulation is thought to occur by binding to an allosteric site on the receptor, stabilizing a conformation that has a higher affinity for GABA. In vivo, this compound exhibited anxiolytic-like activity without causing sedation, highlighting the therapeutic potential of this chemical scaffold.[3]
Caption: Allosteric modulation of the GABAB receptor by benzofuranone derivatives.
Workflow for Assessing Biological Activity
To evaluate a novel compound like 5-(Trifluoromethyl)benzofuran-3(2H)-one as a GABAB PAM, a structured experimental workflow is required. This ensures that the results are robust and the mechanism is properly elucidated.
Caption: Experimental workflow for characterizing a novel GABAB receptor modulator.
Potential Therapeutic Applications
The benzofuranone scaffold is a versatile platform for drug discovery.[1] Beyond its proven role in GABAB receptor modulation, derivatives have shown potential in several other areas:
-
Antiviral Activity : Recent studies have identified benzofuran derivatives as STING agonists, inducing a type I interferon response that can inhibit viral replication, including coronaviruses.[5][6]
-
Anticancer Properties : Certain benzofuranones induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.[1]
-
Neuroprotection : Benzofuran analogs have been shown to possess anti-amyloid aggregation activity, offering a potential avenue for treating Alzheimer's disease.[1]
Conclusion
5-(Trifluoromethyl)benzofuran-3(2H)-one is a molecule of considerable scientific interest, positioned at the intersection of privileged scaffold chemistry and the strategic use of fluorine to enhance drug-like properties. Its core structure has been validated as a potent modulator of the GABAB receptor, opening promising avenues for the development of novel anxiolytics and other CNS-targeted therapies. The synthetic accessibility and the potential for further functionalization make this compound and its derivatives a rich area for future research in medicinal chemistry and drug development.
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